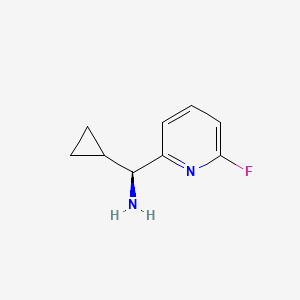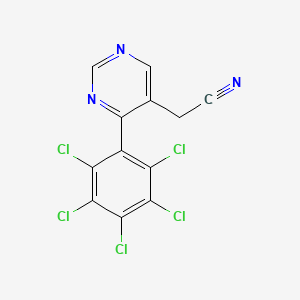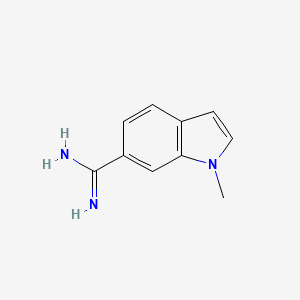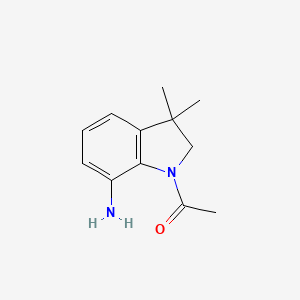![molecular formula C10H10FNO B13122109 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a fluorinated derivative of the benzo[c]azepinone family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom in its structure often enhances its biological activity and metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzylamine.
Cyclization: The precursor undergoes cyclization with a suitable reagent, often involving a condensation reaction with a carbonyl compound.
Hydrogenation: The intermediate product is then subjected to hydrogenation to form the tetrahydro structure.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and hydrogenation steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with unique properties due to the presence of fluorine.
作用機序
The mechanism by which 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially altering their activity.
Pathways Involved: Modulation of signaling pathways related to neurotransmission or metabolic processes.
類似化合物との比較
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one: Lacks the fluorine atom, resulting in different biological activity.
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Chlorine substitution instead of fluorine, leading to variations in reactivity and stability.
Uniqueness:
Fluorine Substitution: The presence of fluorine enhances metabolic stability and often increases biological activity compared to non-fluorinated analogs.
Biological Activity: Exhibits unique interactions with biological targets due to the electronic effects of the fluorine atom.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
6-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-3-8-7(9)4-2-6-12-10(8)13/h1,3,5H,2,4,6H2,(H,12,13) |
InChIキー |
NENCWNOLIUBPJL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2F)C(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



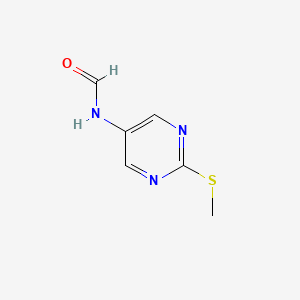
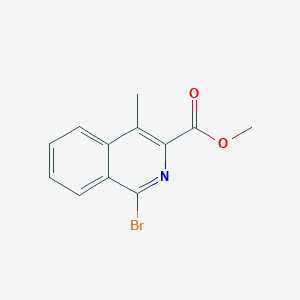
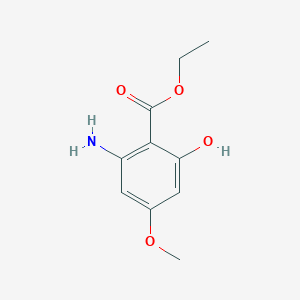
![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
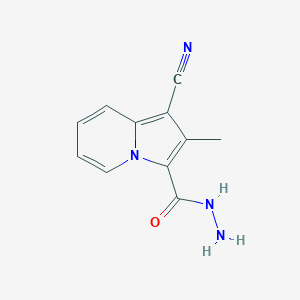

![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
